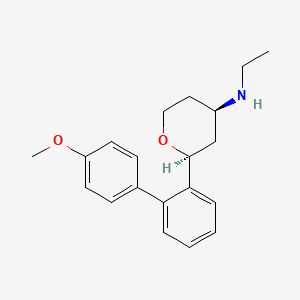
(2S,4R)-N-Ethyl-2-(4'-methoxybiphenyl-2-yl)tetrahydro-2h-pyran-4-amine
Übersicht
Beschreibung
(2S,4R)-N-Ethyl-2-(4'-methoxybiphenyl-2-yl)tetrahydro-2h-pyran-4-amine is a useful research compound. Its molecular formula is C20H25NO2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2S,4R)-N-Ethyl-2-(4'-methoxybiphenyl-2-yl)tetrahydro-2H-pyran-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies, including structure-activity relationships, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydropyran core with an ethyl amine substituent and a methoxybiphenyl moiety. Its stereochemistry is crucial for its biological activity, with the (2S,4R) configuration contributing to its interaction with biological targets.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease processes. For instance, analogs have been designed to inhibit HIV-1 protease effectively, demonstrating significant antiviral activity against resistant strains .
- Antimicrobial Activity : Studies have indicated that related compounds exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria. The presence of the biphenyl group is thought to enhance membrane permeability and interaction with bacterial cell walls .
- Cytotoxic Effects : Preliminary data suggest that this compound may induce cytotoxicity in certain cancer cell lines, potentially through apoptosis or necrosis mechanisms. Further studies are needed to elucidate the specific pathways involved.
Case Studies and Experimental Data
- HIV Protease Inhibition : A study focused on the design of HIV protease inhibitors found that compounds with similar structural motifs displayed potent inhibitory activity. Specifically, inhibitors incorporating biphenyl derivatives were noted for their ability to bind effectively within the enzyme's active site .
- Antibacterial Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, suggesting potential as a therapeutic agent for bacterial infections .
- Cytotoxicity Assays : In experiments involving cancer cell lines, compounds resembling this compound showed variable cytotoxic effects, warranting further investigation into their potential as anticancer agents .
Table 1: Summary of Biological Activities
Eigenschaften
IUPAC Name |
(2S,4R)-N-ethyl-2-[2-(4-methoxyphenyl)phenyl]oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-21-16-12-13-23-20(14-16)19-7-5-4-6-18(19)15-8-10-17(22-2)11-9-15/h4-11,16,20-21H,3,12-14H2,1-2H3/t16-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEXRRNOQMCUOL-UZLBHIALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCOC(C1)C2=CC=CC=C2C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CCO[C@@H](C1)C2=CC=CC=C2C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















